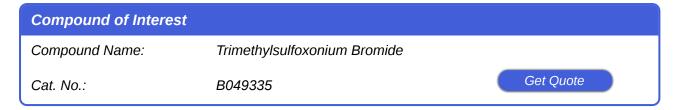


Application Notes and Protocols: Trimethylsulfoxonium Bromide in Organic Synthesis

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylsulfoxonium bromide ((CH₃)₃SOBr) is a versatile and valuable reagent in organic synthesis. It serves primarily as a stable precursor for the generation of dimethylsulfoxonium methylide, commonly known as the Corey-Chaykovsky reagent.[1] This sulfur ylide is a key intermediate for a variety of chemical transformations, most notably the synthesis of epoxides from aldehydes and ketones, and the formation of cyclopropanes from α , β -unsaturated carbonyl compounds.[2][3] Its high reactivity and functional group tolerance make it an indispensable tool in the construction of complex molecular architectures found in pharmaceuticals and natural products.[4]

Safety and Handling

- 2.1 Hazard Identification **Trimethylsulfoxonium bromide** is considered hazardous.[5] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]
- 2.2 Personal Protective Equipment (PPE) When handling **Trimethylsulfoxonium bromide**, the following PPE is mandatory:



- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][8]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]
- Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter.[6][8]

2.3 Handling and Storage

- Handling: Avoid dust formation and contact with skin, eyes, and clothing.[5][6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [7][9] The compound is moisture-sensitive and should be protected from moisture.[5]

2.4 First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6][7]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6]
- Ingestion: Rinse mouth with water and do not induce vomiting.[6] In all cases of exposure,
 seek immediate medical attention if symptoms persist.[5]

Synthesis of Trimethylsulfoxonium Bromide

The most common synthesis involves the direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[10] This reaction is highly exothermic and can be hazardous if not properly controlled, with a risk of explosive decomposition.[1][10][11] Modern industrial protocols have significantly improved safety by introducing stabilizing agents (scavengers) like trimethyl orthoformate, which neutralize hazardous by-products such as hydrogen bromide.[1][11][12]

Key Reaction Parameters:



- Temperature Control: Maintaining the reaction temperature between 50-75°C is critical to prevent runaway decomposition.[13][14]
- Stoichiometry: The final molar ratio of methyl bromide to DMSO is typically kept between 0.40:1 and 0.70:1.[1][13]
- Stabilizers: The addition of trimethyl orthoformate suppresses the formation of by-products.
 [12][13]

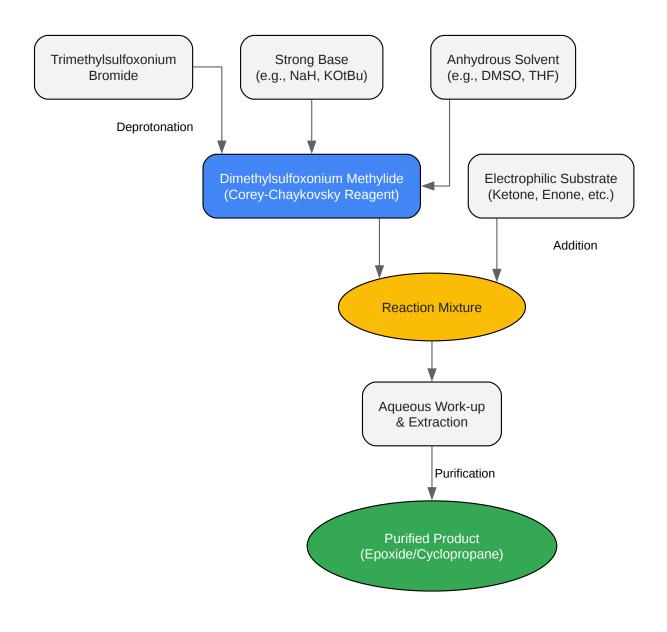
Under optimized conditions, such as reacting the components in a pressure vessel at 60-65°C, yields of up to 80% can be achieved.[1][11][13]

Core Application: The Corey-Chaykovsky Reaction

The primary utility of **Trimethylsulfoxonium bromide** is its conversion to dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a nucleophilic sulfur ylide.[1] This is typically achieved by deprotonation with a strong base.[2] The resulting ylide reacts with electrophilic centers to create new carbon-carbon bonds, leading to the formation of three-membered rings.

Workflow for Ylide Generation and Subsequent Reaction





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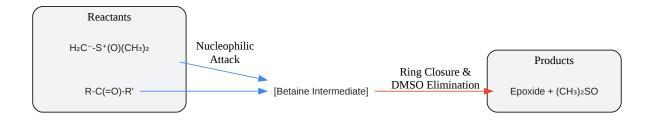
Caption: General workflow for the Corey-Chaykovsky reaction.

Experimental Protocols

Protocol 1: Epoxidation of Aldehydes and Ketones



The reaction of dimethylsulfoxonium methylide with aldehydes or ketones proceeds via nucleophilic addition to the carbonyl carbon, followed by intramolecular ring closure to yield an epoxide and DMSO.[2] This method is highly effective for synthesizing oxiranes.[15][16]



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Caption: Mechanism of Corey-Chaykovsky epoxidation.

This protocol is adapted from demonstrated laboratory procedures for epoxidation.[17]

- Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add

 Trimethylsulfoxonium bromide (1.65 eq) to anhydrous dimethyl sulfoxide (DMSO, 25 mL).

 Stir the mixture until the salt is completely dissolved.
- Substrate Addition: To the solution, add the starting ketone, for example, an allyl cyclohexanone (7.15 mmol, 1.0 eq).[17]
- Ylide Generation and Reaction: Prepare a solution of potassium tert-butoxide (KOtBu) (1.65 eq) in anhydrous DMSO (17 mL) and add it to the reaction mixture.[17]
- Reaction Monitoring: Allow the resulting solution to stir at room temperature for 2-4 hours.
 [17][18] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl ether).[17]



• Purification: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[17] The crude product can be purified by column chromatography to yield the desired epoxide.[17]

Substrate	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referenc e(s)
Allyl Cyclohexa none	KOtBu	DMSO	RT	2	88	[17]
Benzaldeh yde	NaH	DMSO	RT	16	59 (cycloprop ane)	[19]
p- Methoxybe nzaldehyd e	NaH	DMSO	RT	16	-	[19]
Various Aldehydes/ Ketones	t-BuOK	t-BuOH	60	4	-	[18]
1-(4- chlorophen yl)-4,4- dimethylpe ntan-3-one	Base	Inert Solvent	0-60	-	-	[15]

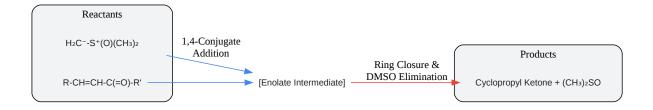
Note: Yields are highly substrate-dependent. The table provides examples from various literature sources.

Protocol 2: Cyclopropanation of α,β -Unsaturated Carbonyls

When dimethylsulfoxonium methylide reacts with α,β -unsaturated ketones or esters (enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by ring closure to



form a cyclopropane derivative.[2][3][20]



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Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

This protocol is a general representation based on established cyclopropanation procedures. [19][21]

- Base and Ylide Preparation: To a suspension of a washed strong base, such as sodium hydride (NaH, 50% dispersion, 1.0 g), in anhydrous DMSO (40 mL) under an inert atmosphere, add Trimethylsulfoxonium iodide or bromide (5.0 g) portion-wise.[19] Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the ylide.
- Substrate Addition: In a separate flask, prepare a solution of the α,β-unsaturated ketone (e.g., benzaldehyde derivative) and an active methylene compound if required (e.g., diethyl malonate) in DMSO.[19]
- Reaction: Add the substrate solution dropwise to the ylide suspension while stirring.[19]
- Reaction Conditions: Stir the mixture for 16 hours at room temperature, or gently heat to 55-60°C for 1 hour to drive the reaction to completion.[19]
- Work-up: Cool the reaction mixture, dilute with water (100 mL), and extract with ether.[19]
- Purification: Wash the combined ether extracts, dry over an anhydrous salt, and evaporate the solvent. The resulting crude product can be purified via column chromatography or



recrystallization to afford the pure cyclopropane derivative.

Substrate	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referenc e(s)
Tricyclic Enone	KOtBu	DMSO	RT	-	69	[4]
Chalcone	-	DMSO	-	-	High	[3]
Various Enones	MTBD*	Acetonitrile	-	-	Good to Excellent	[21]
Benzaldeh yde/Diethyl malonate	NaH	DMSO	RT	16	59	[19]

^{*}MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

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